NO-Release Profile: Mono- vs. Polyfuroxan Systems
Medana et al. conducted a direct comparative evaluation of NO-donating capacity across a panel of benzofuroxan derivatives. Benzofuroxan and its simple methyl and cyano derivatives were found to be completely incapable of releasing nitric oxide under experimental conditions (Griess reaction, chemiluminescence, and gas chromatography assays) [1]. In contrast, benzodifuroxan and benzotrifuroxan—systems containing two and three fused furoxan N-oxide moieties, respectively—exhibited robust NO and nitroxyl anion (NO⁻) generation and produced concentration-dependent vasodilation and cGMP elevation in C6 glioma cells and rat aorta preparations [1]. Ethyl 2,1,3-benzoxadiazole-5-carboxylate 1-oxide, as a mono-benzofuroxan with an electron-withdrawing 5-ethoxycarbonyl substituent, occupies an intermediate structural position that QSAR analyses associate with distinct electrophilic reactivity [2].
| Evidence Dimension | Nitric oxide (NO) release capacity |
|---|---|
| Target Compound Data | Not directly assayed in this study; class-level inference from mono-benzofuroxan structural category |
| Comparator Or Baseline | Benzofuroxan (unsubstituted): NO release = undetectable; Benzodifuroxan: robust NO and NO⁻ generation |
| Quantified Difference | Qualitative binary difference: detectable NO release absent in simple mono-benzofuroxans, present in polyfuroxan systems |
| Conditions | Griess reaction, chemiluminescence, and gas chromatography; in vitro C6 cell cGMP radioimmunoassay; rat aorta strip vasodilation assay |
Why This Matters
Users requiring a compound that may serve as a latent or triggered NO donor must understand that not all benzofuroxans release NO—the substitution pattern dictates this capability, and a simple benzofuroxan core cannot be assumed to possess NO-donating functionality.
- [1] Medana, C., et al. (1999). NO donor and biological properties of different benzofuroxans. Pharmaceutical Research, 16(6), 956–960. View Source
- [2] Porcal, W., et al. (2005). New potent 5-substituted benzofuroxans as inhibitors of Trypanosoma cruzi growth: Quantitative structure–activity relationship studies. Bioorganic & Medicinal Chemistry, 13(23), 6336–6346. View Source
